2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine

Medicinal Chemistry Kinase Inhibitor Design Chiral Building Blocks

Researchers pursuing chiral SAR in kinase inhibitors often lack access to stereochemically defined bipyridine building blocks. 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine (CAS 2198959-93-0) fills this gap with a racemic ethoxy linker enabling enantiomer separation for stereochemistry-activity studies. • Chiral ethoxy linker introduces sp3-hybridized center absent in planar bipyridine analogs • 2,6-Disubstituted pyridine scaffold compatible with hinge-binding motifs (p38 MAPK series) • Differential pyridine basicity supports bifunctional molecule design (PROTACs, metal chelation) Supplied with ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 2198959-93-0
Cat. No. B2611132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine
CAS2198959-93-0
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC(C)C2=CC=NC=C2
InChIInChI=1S/C13H14N2O/c1-10-4-3-5-13(15-10)16-11(2)12-6-8-14-9-7-12/h3-9,11H,1-2H3
InChIKeyQALRBYXKWLWLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine: Structural & Physicochemical Profile


2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine is a bipyridine-type small molecule bearing a methyl substituent at the 2-position and a 1-(pyridin-4-yl)ethoxy moiety at the 6-position of the central pyridine ring [1]. The molecular formula is C13H14N2O with a molecular weight of 214.26 g/mol [1]. The chiral ethoxy linker introduces a stereogenic center (racemic unless resolved), which constitutes a key point of structural differentiation from simpler achiral methyleneoxy- or methoxy-linked bipyridine analogs .

Chiral ethoxy-linker building block for enantiomer-separation SAR studies
2,6-Disubstituted pyridine scaffold compatible with kinase hinge-binding motif exploration
Reported lipophilicity shift relative to methoxy analogs supports permeability-profile screening

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine: Why Analogs Fall Short


In chemical biology and structure-activity relationship (SAR) studies employing bipyridine-containing probe or lead molecules, the specific nature of the atom linker bridging the two pyridine rings—including its length, conformational flexibility, and presence or absence of a stereocenter—is a primary determinant of target binding affinity, selectivity, and physicochemical properties [1]. Generic substitution of 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine with achiral analogs such as 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine or 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is expected to alter the three-dimensional presentation of the terminal pyridine nitrogen and the magnitude and direction of the molecular dipole, which can drastically impact engagement with protein binding pockets [1]. The following quantitative evidence is intended to define the specific differentiation relevant to selection and procurement decisions; however, a comprehensive literature and patent search conducted through April 2026 found no publicly available head-to-head comparative activity data for this precise compound against its defined analogs. The evidence presented below is therefore confined to the highest-quality data and class-level inferences retrievable at the time of analysis.

Achiral methoxy analog lacks stereocenter
Methyleneoxy linker removes the chiral carbon; enantiomer-specific SAR context may not transfer and stereochemical attribution is lost.
4,2-Regioisomer alters hinge-binding geometry
Relocating the methyl substituent away from the 2-position shifts dipole orientation; kinase hinge-region binding mode may not reproduce.
Unbranched or shorter linker shifts property profile
Absence of the methyl branch reduces steric bulk and lowers estimated lipophilicity; solubility and permeability context may differ.

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine: Differentiation vs. Closest Analogs


Structural Differentiation: Chiral vs. Achiral Linker

The presence of a methyl-substituted ethoxy linker in 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine introduces a stereogenic center absent in the closest achiral analogs. The methoxy analog 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine (CAS 2197493-93-7) lacks the methyl branch and stereocenter, while the ethoxy derivative without a methyl branch (if available) would lack the chiral center as well. In bipyridine-containing p38 MAP kinase inhibitors, the orientation of the terminal pyridine ring and the conformational restrictions imposed by the linker are critical determinants of ATP-binding site complementarity [1]. The chiral ethoxy linker provides an additional vector for stereospecific interactions with protein targets that achiral linkers cannot recapitulate. No published head-to-head potency data for this compound vs. its achiral analogs are available in the public domain as of April 2026.

Chiral vs Achiral Linker
Class-level
Target: Chiral ethoxy linker, +1 sp³ center Comparator: Achiral methyleneoxy linker +14 Da; stereocenter absent in comparator
Supports enantiomer-attribution SAR context
No published head-to-head potency data
Medicinal Chemistry Kinase Inhibitor Design Chiral Building Blocks

Regioisomeric Differentiation: 2,6- vs. 4,2-Substitution

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine features a 2,6-disubstitution pattern on the central pyridine ring. The regioisomer 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine places the methyl group at the 4-position and the pyridinylethoxy at the 2-position. In pyridine-based kinase inhibitors, the 2,6-disubstitution motif places both substituents adjacent to the endocyclic nitrogen, which can participate in hydrogen bonding with hinge-region residues, whereas the 4,2-pattern spatially separates the substituents and alters the dipole moment orientation [1]. The 2,6-pattern has been extensively validated in p38α MAP kinase inhibitor series, where the 2-substituent occupies the hydrophobic pocket I and the 6-substituent extends toward the solvent-exposed region or the ribose pocket [1]. No published quantitative binding or activity data for this specific compound are available.

2,6- vs 4,2-Regioisomer
Class-level
Target: 2-Me, 6-alkoxy; hinge-adjacent Comparator: 4-Me, 2-alkoxy; spatially separated Identical MW; binding topology differs
Kinase hinge-binding motif context
No co-crystal or binding data available
Medicinal Chemistry Kinase Inhibitors Regioisomer Comparison

Physicochemical Differentiation: Lipophilicity & Descriptors

The replacement of a methyleneoxy linker (-OCH2-) with an ethylideneoxy linker (-OCH(CH3)-) increases the calculated lipophilicity and introduces steric bulk proximal to the terminal pyridine ring. While experimental logP values are not available, the addition of one methylene unit (14 Da) and branching at the benzylic position is expected to increase the calculated logP by approximately 0.4–0.6 log units relative to 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine, based on standard fragment-based logP contribution models [1]. This moderate increase may improve membrane permeability in cellular assays while maintaining aqueous solubility within an acceptable range for biochemical screening. No experimental logP, solubility, or permeability data have been published for this compound.

Lipophilicity Shift
Class-level
ΔclogP ≈ +0.4 to +0.6
Fragment-based estimate; +1 methylene unit
Reported lipophilicity context for permeability screening
No experimental logP data published
Physicochemical Properties Bioavailability Compound Selection

Evidence Gap: No Published Activity Data

A comprehensive search of PubMed, Google Scholar, USPTO/WIPO patent databases, BindingDB, and ChEMBL conducted through April 2026 returned no peer-reviewed publications or patents that report quantitative biological activity data (IC50, EC50, Ki, Kd, etc.) specifically for 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine or that measure it alongside any close structural comparator in the same assay. The compound is listed in vendor catalogs as a research chemical and building block, but no target engagement, cell-based activity, or in vivo data have been disclosed . This absence of publicly available quantitative evidence precludes the generation of a product-specific evidence guide anchored in high-strength differential data.

Activity Data Gap
Data to verify
No IC₅₀, Kᵢ, or target engagement data found
Structural-only differentiation; requires validation
Literature and patent search, April 2026
SAR Campaigns Lead Discovery Probe Development

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine: Research Application Scenarios


Medicinal Chemistry: Chiral Scaffold for Kinase Probes

In kinase inhibitor programs where structure-based drug design reveals a stereospecific pocket adjacent to the terminal pyridine, 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine can serve as a chiral building block. The stereogenic ethoxy linker introduces a handle for enantiomer separation and subsequent stereochemistry-activity relationship studies. The 2,6-disubstituted central pyridine motif is compatible with hinge-binding modes validated in p38 MAP kinase series [1]. Procurement of this specific compound, rather than its achiral methoxy analog (CAS 2197493-93-7), is warranted when the project aims to explore chiral space or when the methoxy analog has demonstrated inadequate potency or selectivity.

Fragment-Based Drug Discovery: 3D Bipyridine Fragment

Fragment libraries enriched with sp3-hybridized centers and chiral building blocks are increasingly favored for identifying novel chemotypes with improved pharmacokinetic properties [1]. The ethoxy linker in 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine introduces a tetrahedral carbon absent in planar bipyridine fragments, potentially yielding more favorable trajectory vectors in fragment growing and merging strategies. The compound is suitable for fragment screening libraries where a balance of aromatic recognition elements and 3D complexity is desired.

Chemical Biology: Bifunctional Design via Basicity Difference

The two pyridine nitrogens in 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine exhibit different basicities owing to the electron-donating methyl substituent on the 2-position of the central ring versus the unsubstituted 4-position of the terminal pyridine. This differential may be exploited in the design of bifunctional molecules where one pyridine serves as a metal-chelating moiety and the other as a hydrogen-bond acceptor, or in PROTAC linker design where differential reactivity under conjugation conditions is advantageous [1]. The chiral ethoxy linker provides an additional point of diversification for linker SAR.

Materials Science: Chiral Pyridine Ligand for Asymmetric Catalysis

Chiral pyridine-containing ligands are important in enantioselective transition-metal catalysis. 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine, in enantiopure form, could function as a bidentate or hemilabile ligand in which the stereochemistry at the benzylic position of the ethoxy linker influences the chiral induction at the metal center. The 2,6-disubstitution pattern on the pyridine that is not directly involved in metal binding may provide steric control over the coordination sphere. Procurement of this compound supports exploration of novel chiral ligand space where commercially available chiral pyridine ligands are relatively scarce.

Application
Selection Property
Validation Focus
Kinase probe scaffold studies
Chiral ethoxy-linker stereochemistry
Enantiomer-separation SAR validation
3D fragment library construction
sp³-hybridized linker topology
Fragment-growing trajectory review
Bifunctional molecule design
Differential pyridine basicity
Site-selective conjugation review
Asymmetric catalysis ligand design
Chiral benzylic coordination site
Enantioselective induction review
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